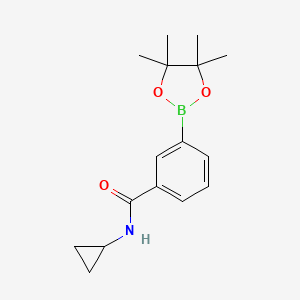

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-11(10-12)14(19)18-13-8-9-13/h5-7,10,13H,8-9H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYJPDOXJIFTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592133 | |

| Record name | N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914397-31-2 | |

| Record name | N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-Cyclopropylaminocarbonyl)phenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation or amide coupling | Starting from 3-bromobenzoic acid or 3-bromobenzoyl chloride + cyclopropylamine, EDCI/HOBt, base | Formation of 3-bromo-N-cyclopropylbenzamide |

| 2 | Miyaura borylation | Pd catalyst, B2pin2, KOAc, dioxane, 80–100 °C | Conversion to N-cyclopropyl-3-(pinacolboronate)benzamide |

| 3 | Purification | Chromatography or recrystallization | Pure target compound |

Reaction Conditions and Catalysts

Palladium Catalysts:

Pd(dppf)Cl2 (dichlorobis(diphenylphosphino)ferrocene palladium(II)) is preferred for its high activity and selectivity in borylation reactions. Pd(PPh3)4 is also commonly used.Bases:

Potassium acetate is favored due to its mild basicity and compatibility with the boron reagent. Potassium carbonate is an alternative.Solvents:

Polar aprotic solvents such as 1,4-dioxane, toluene, or mixtures with water are typical to facilitate the reaction and solubilize reagents.Temperature and Time:

Elevated temperatures (80–100 °C) and extended reaction times (12–24 hours) optimize conversion and yield.

Research Findings and Optimization

Yield Optimization:

Studies indicate that the molar ratio of bis(pinacolato)diboron to the halogenated precursor, catalyst loading, and base concentration critically affect yield and purity. Excess B2pin2 and catalyst loading around 2–5 mol% are typical.Purity Considerations:

The boronic ester group is sensitive to hydrolysis; therefore, reactions and workups are performed under anhydrous conditions. Purification is commonly achieved by silica gel chromatography under inert atmosphere or recrystallization from anhydrous solvents.Scalability:

Industrial scale synthesis adapts these conditions to continuous flow reactors to improve heat and mass transfer, enabling better control over reaction parameters and reproducibility.

Data Table Summarizing Typical Preparation Conditions

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 3-bromo-N-cyclopropylbenzamide | Prepared via amide coupling |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) | 1.2 equivalents |

| Catalyst | Pd(dppf)Cl2 (2–5 mol%) | Air-sensitive, handle under inert atmosphere |

| Base | Potassium acetate (2 equivalents) | Mild base, facilitates borylation |

| Solvent | 1,4-Dioxane or toluene | Anhydrous |

| Temperature | 80–100 °C | Heating required |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

| Purification | Silica gel chromatography or recrystallization | Protect from moisture |

| Yield | 70–90% | Dependent on reaction scale and conditions |

Additional Notes on Preparation

The cyclopropyl group is introduced via amide bond formation between cyclopropylamine and the corresponding acid or acid chloride precursor before borylation.

The boronic ester moiety is typically introduced last to avoid degradation or side reactions during amide coupling.

Alternative synthetic routes may involve direct borylation of substituted benzamides or use of other boron reagents, but bis(pinacolato)diboron remains the most common due to stability and ease of handling.

Safety and Handling: Palladium catalysts and boron reagents require careful handling under inert atmosphere to avoid oxidation and moisture sensitivity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The cyclopropyl group and benzamide moiety can interact with enzymes or receptors, modulating their activity. The dioxaborolane ring can participate in reversible covalent bonding with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Table 1: Structural and Functional Comparison

Reactivity in Cross-Coupling Reactions

- N-Cyclopropyl-3-(dioxaborolan-2-yl)benzamide demonstrates robust reactivity in Suzuki-Miyaura couplings due to its electron-deficient aromatic ring and stable boronate ester . Comparatively, N-Methoxy-3-(dioxaborolan-2-yl)benzamide shows higher regioselectivity in directed C–H functionalization due to its N,O-bidentate directing group .

Steric and Electronic Effects

- Bulky substituents (e.g., N,N-Diisopropyl-3-methoxy-2-(dioxaborolan-2-yl)benzamide ) reduce coupling efficiency but improve selectivity for sterically hindered substrates .

- Electron-withdrawing groups (e.g., fluoro in N-Ethyl-2-fluoro-5-(dioxaborolan-2-yl)benzamide ) accelerate transmetalation steps in palladium-catalyzed reactions .

Pharmacological Potential

- The cyclopropyl group in the target compound is associated with improved metabolic stability compared to N-(3-Chloropropyl)-4-(dioxaborolan-2-yl)benzamide , which may exhibit higher reactivity but lower bioavailability .

Biological Activity

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 323.22 g/mol. The compound features a cyclopropyl group and a dioxaborolane moiety, which are critical for its biological activity.

The compound acts primarily as an inhibitor of various enzymes and signaling pathways. Its mechanism involves the modulation of protein interactions and inhibition of key kinases involved in cellular signaling. Notably, the presence of the dioxaborolane group enhances its interaction with target proteins.

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory activity against several biological targets:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) : The compound has shown competitive inhibition with an IC50 value in the low nanomolar range (approximately 8 nM). This suggests a strong potential for therapeutic applications in diseases where GSK-3β is implicated .

- Inflammatory Pathways : Studies have demonstrated that this compound can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and NO in BV-2 microglial cells . This anti-inflammatory activity highlights its potential in treating neurodegenerative diseases.

Case Studies

- Antiparasitic Activity : In a comparative study involving various derivatives of similar scaffolds, N-cyclopropyl substituents were associated with maintained antiparasitic activity (EC50 values ranging from 0.011 to 0.023 μM), indicating that the cyclopropyl group is beneficial for maintaining potency against parasites .

- Metabolic Stability : While the cyclopropyl group enhances biological activity against certain targets, it was noted that it could exacerbate metabolic degradation in human liver microsomes (human CL int at 157 μL/min/mg) compared to other substituents . This poses considerations for drug development regarding its pharmacokinetics.

Table 1: Summary of Biological Activities

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Borylation | Pd catalyst (e.g., Pd(PPh₃)₄), pinacolborane, base (K₂CO₃), THF, 80°C | Introduce boronate ester |

| Amide Coupling | EDCl, DMAP, DIPEA, DCM, RT | Form cyclopropylamide bond |

| Purification | Silica gel chromatography (hexane:EtOAc gradient) | Isolate pure product |

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the cyclopropyl group (δ ~1.0–1.5 ppm for CH₂) and dioxaborolane ring (δ ~1.3 ppm for CH₃ groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₁₇H₂₃BNO₃: 316.18 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) .

Advanced: How does the dioxaborolane moiety influence reactivity in cross-coupling reactions?

Answer:

The dioxaborolane group acts as a stable boronic ester, enabling participation in Suzuki-Miyaura couplings. Key factors:

- Electrophilic Partner : Reacts with aryl/vinyl halides (e.g., bromobenzene) in the presence of Pd catalysts (e.g., Pd(OAc)₂) and bases (e.g., Na₂CO₃) .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates.

- Mechanistic Insight : Transmetallation between Pd⁰ and boronate ester is rate-determining. Air-sensitive conditions prevent boronate oxidation .

Q. Example Protocol :

- Catalyst : Pd(PPh₃)₄ (2 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent : THF/H₂O (4:1), 80°C, 12h

- Yield : ~70–85% (monitored by TLC) .

Advanced: How can reaction yields be optimized for palladium-catalyzed applications?

Answer:

- Catalyst Screening : Test Pd sources (e.g., PdCl₂, Pd(OAc)₂) and ligands (e.g., SPhos, XPhos) to enhance turnover .

- Solvent Optimization : Use degassed THF or toluene to minimize side reactions.

- Temperature Control : Microwave-assisted heating (100°C, 30 min) improves efficiency .

- Additives : Include phase-transfer agents (e.g., TBAB) for biphasic systems .

Q. Troubleshooting Low Yields :

- Check for boronate hydrolysis (avoid aqueous workup before coupling).

- Use fresh catalyst and anhydrous solvents .

Advanced: How is the compound’s inhibitory activity (e.g., IC₅₀) against kinase targets determined?

Answer:

Assay Design :

- Enzyme Source : Recombinant kinase (e.g., EGFR, JAK2).

- Substrate : ATP and peptide/protein substrate (e.g., poly-Glu-Tyr).

Dose-Response Curves :

- Incubate compound (0.1–100 µM) with kinase, measure phosphorylation via ELISA or fluorescence.

- Fit data to sigmoidal models (e.g., GraphPad Prism) to calculate IC₅₀ .

Validation :

- Counter-screen against unrelated kinases to confirm selectivity.

Basic: What precautions are required for handling air-sensitive reactions during synthesis?

Answer:

- Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions involving Pd catalysts or boronate esters .

- Solvent Purity : Distill THF/DCM over CaH₂ or molecular sieves.

- Quenching : Add saturated NH₄Cl to terminate reactions, preventing boronate degradation .

Advanced: How are crystallographic data analyzed to resolve structural ambiguities?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.

- Software Tools :

- Validation : Check R-factors (R₁ < 0.05) and residual density (<0.5 eÅ⁻³) .

Advanced: How to design experiments assessing the compound’s pharmacokinetic (PK) properties?

Answer:

In Vitro Stability :

- Microsomal Incubation : Test hepatic metabolism using human liver microsomes (HLM) + NADPH.

- Plasma Stability : Incubate in plasma (37°C, 1h), analyze by LC-MS .

In Vivo PK :

- Administer IV/PO doses to rodents, collect plasma samples at timed intervals.

- Non-compartmental analysis (NCA) calculates t₁/₂, Cmax, and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.